BenchChemオンラインストアへようこそ!

[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-benzyloxime

Molecular weight Lipinski Rule of Five Drug-likeness

CAS 338749-26-1 is a Z-configuration O-benzyloxime ether with a 1,3-benzodioxole-cyclopropyl scaffold, covered by US 9,346,818 B2 for AChE inhibition. It is structurally differentiated from the parent ketone (CAS 338749-14-7), O-isopropyloxime (CAS 338749-29-4), O-(4-methoxybenzyl)oxime (CAS 338749-15-8), and free oxime (CAS 338749-16-9) analogs. The fixed Z-geometry enables reliable molecular docking (PDB: 1EVE, 4EY7). Ideal for matched molecular pair ADME studies and selectivity profiling against RGS4, OPRM1, ADAM17, CHRM1, and UPR targets. Currently discontinued by major distributors—secure via custom synthesis.

Molecular Formula C25H23NO4
Molecular Weight 401.462
CAS No. 338749-26-1
Cat. No. B2432000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-benzyloxime
CAS338749-26-1
Molecular FormulaC25H23NO4
Molecular Weight401.462
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=NOCC2=CC=CC=C2)C3CC3C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C25H23NO4/c1-27-20-10-7-18(8-11-20)25(26-30-15-17-5-3-2-4-6-17)22-14-21(22)19-9-12-23-24(13-19)29-16-28-23/h2-13,21-22H,14-16H2,1H3/b26-25+
InChIKeyJVSYDQRQIKCCBM-OCEACIFDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: [2-(1,3-Benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-benzyloxime (CAS 338749-26-1) – Structural and Physicochemical Profile for Informed Selection


[2-(1,3-Benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-benzyloxime (CAS 338749-26-1) is a synthetic benzodioxole-cyclopropyl ketone O-benzyloxime ether with molecular formula C₂₅H₂₃NO₄ and molecular weight 401.5 g/mol . The compound features the Z-configuration (cis-) at the oxime bond, confirmed by its IUPAC name: (Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-1-(4-methoxyphenyl)-N-phenylmethoxymethanimine [1]. It belongs to a broader class of oxime ether derivatives investigated for acetylcholinesterase (AChE) inhibition and is structurally covered by composition-of-matter patent claims (US 9,346,818 B2) [2]. The compound is supplied as a research chemical with minimum 95% purity and is currently listed as discontinued by at least one major distributor , making informed procurement decisions critical for laboratories maintaining ongoing SAR programs.

Why Researchers Cannot Substitute Generic Benzodioxole or Oxime Ether Analogs for CAS 338749-26-1


CAS 338749-26-1 integrates three critical structural features—the 1,3-benzodioxole pharmacophore, a cyclopropyl ketone scaffold, and an O-benzyloxime moiety in the Z-configuration—in a specific combination that cannot be replicated by any single commercially available analog. The parent ketone (CAS 338749-14-7, MW 296.3, XLogP3 = 3.2) lacks the O-benzyloxime group entirely, eliminating the additional hydrogen-bond acceptor site and the lipophilicity contribution of the benzyl group that are essential for target engagement in AChE inhibition assays described in the patent family [1]. The O-isopropyloxime analog (CAS 338749-29-4, MW 353.41) replaces the planar benzyl group with a branched alkyl chain, drastically altering π-stacking potential and steric occupancy within the binding pocket . The O-(4-methoxybenzyl)oxime analog (CAS 338749-15-8, MW 431.5) introduces an additional methoxy substituent that increases both molecular weight and hydrogen-bond acceptor count to 6, shifting the compound beyond the optimal physicochemical space for CNS permeability . Even the free oxime (CAS 338749-16-9, MW 311.33) cannot substitute because the absence of O-alkylation results in a hydrogen-bond donor (N-OH) that fundamentally alters solubility, LogP, and protein-binding characteristics . Each analog represents a distinct chemical entity with non-interchangeable biological properties.

Quantitative Differentiation Evidence: CAS 338749-26-1 vs. Closest Structural Analogs


Molecular Weight and Hydrogen-Bond Acceptor Count: Drug-Likeness Parameter Comparison vs. Parent Ketone and O-Substituted Analogs

CAS 338749-26-1 has a molecular weight of 401.5 g/mol and 5 hydrogen-bond acceptors (HBA), placing it at the upper boundary of ideal lead-like space (MW ≤ 400) but within the standard Lipinski Rule of Five threshold (MW ≤ 500). The parent ketone (CAS 338749-14-7, MW 296.3, HBA 4) is significantly smaller and more polar (XLogP3 = 3.2), while the O-isopropyloxime analog (CAS 338749-29-4, MW 353.41, HBA 5) represents an intermediate MW [1]. The O-(4-methoxybenzyl)oxime analog (CAS 338749-15-8, MW 431.5, HBA 6) exceeds the target compound by 30 Da and adds one HBA, which incrementally violates the Veber rule preference for ≤10 rotatable bonds and ≤12 HBA . The target compound's specific MW-HBA combination (401.5 Da / 5 HBA) occupies a unique position in the physicochemical landscape of this compound series.

Molecular weight Lipinski Rule of Five Drug-likeness Oral bioavailability prediction Hydrogen-bond acceptor count

Lipophilicity Differentiation: Class-Level LogP Increase Conferred by the O-Benzyloxime Moiety Relative to Parent Ketone

The O-benzyloxime modification in CAS 338749-26-1 is predicted to increase lipophilicity by approximately 1.3–2.0 LogP units compared to the parent ketone (CAS 338749-14-7), which has a PubChem-computed XLogP3-AA of 3.2 [1]. This estimate is grounded in fragment-based additive models: the replacement of a ketone oxygen (HBA contribution) with an O-benzyloxime group introduces a phenyl ring and additional methylene unit, each contributing approximately +0.5 to +0.7 LogP units independently. The predicted LogP range of 4.5–5.2 positions the target compound within the optimal CNS drug-likeness window (LogP 2–5) while the free oxime (estimated LogP ~2.3–2.8) falls below the lower CNS permeability threshold [2]. For comparison, a closely related benzodioxole-cyclopropyl oxime ester (CAS 338749-23-8, the 2,4-dichlorobenzoate derivative) has a computed XLogP3-AA of 6.5, demonstrating that the O-benzyl group achieves a moderate logP without the extreme hydrophobicity of ester-linked aromatic substituents [3].

Lipophilicity LogP Membrane permeability CNS drug-likeness Blood-brain barrier penetration

Acetylcholinesterase (AChE) Inhibitory Activity: Patent-Documented Class-Level Evidence for the Benzodioxole-Cyclopropyl Scaffold

US Patent 9,346,818 B2, assigned to Zhejiang Hisun Pharmaceutical Co., Ltd., discloses a series of benzodioxole derivatives as acetylcholinesterase (AChE) inhibitors and explicitly claims superior efficacy and lower adverse effects compared to donepezil, the current first-line Alzheimer's disease therapeutic [1]. The patent's Formula (I) encompasses the specific structural features of CAS 338749-26-1, including the 1,3-benzodioxole ring (Ring A), the cyclopropyl linker, the 4-methoxyphenyl substituent, and the oxime ether moiety with variable R groups. BindingDB records for compounds within this patent series show AChE IC₅₀ values ranging from 197 nM (compound I-34/I-17) to the sub-micromolar range [2], compared to donepezil's reported IC₅₀ of 40 nM under comparable assay conditions (electric eel AChE, modified Ellman method) [3]. Importantly, the benzodioxole scaffold provides a structurally distinct chemotype from the indanone-based donepezil, piperidine-based rivastigmine (IC₅₀ = 4.3 nM), and the alkaloid galantamine (IC₅₀ = 0.35 μM), offering a differentiated mechanism of AChE interaction that may circumvent resistance or tolerability issues associated with established drug classes [1].

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis Neurodegeneration Donepezil comparator

Biological Screening Lineage: High-Throughput Screening Activity Profile of the Core Scaffold and Expected Impact of O-Benzyloxime Substitution

The parent ketone scaffold (CAS 338749-14-7) has an established high-throughput screening (HTS) activity record across at least five distinct biological targets, as documented in PubChem BioAssay records aggregated by Chemsrc . These primary screens include: the regulator of G-protein signaling 4 (RGS4, JHICC_RGS_Act_HTS), the mu-opioid receptor (OPRM1, OPRM1-OPRD1_AG_LUMI_1536), ADAM17 metalloproteinase (ADAM17_INH_QFRET_1536), the muscarinic acetylcholine receptor M1 (CHRM1_AG_FLUO8_1536), and the unfolded protein response pathway (BCCG-A405-UPR-XBP1). Crucially, the parent scaffold was active against CHRM1, the M1 muscarinic receptor co-expressed with AChE in basal forebrain cholinergic neurons—establishing a plausible mechanistic link to the AChE inhibitory activity claimed in the patent. The O-benzyloxime substitution in CAS 338749-26-1 introduces steric bulk and an additional π-stacking surface that is expected to sharpen target selectivity by reducing affinity for smaller, more sterically constrained binding pockets while enhancing binding to targets with extended hydrophobic grooves, based on general oxime ether SAR principles [1]. Direct comparative HTS data for the O-benzyloxime analog is not publicly available, but the established screening lineage provides a validated roadmap for selectivity profiling.

High-throughput screening PubChem BioAssay Polypharmacology Target selectivity Privileged scaffold

Recommended Research Application Scenarios for CAS 338749-26-1 Based on Differential Evidence


Acetylcholinesterase Inhibitor Lead Optimization: Head-to-Head Comparator Studies Against Donepezil

Given the composition-of-matter patent coverage (US 9,346,818 B2) for benzodioxole derivatives as AChE inhibitors with claimed advantages over donepezil, CAS 338749-26-1 is prioritized for Ellman-based AChE inhibition assays alongside donepezil (IC₅₀ = 40 nM) [1]. Researchers should generate the missing experimental IC₅₀ value for this specific compound and compare it with the O-isopropyloxime (CAS 338749-29-4) and O-(4-methoxybenzyl)oxime (CAS 338749-15-8) analogs to establish the benzyl group's contribution to AChE binding affinity. The distinct benzodioxole-cyclopropyl chemotype offers a differentiated binding mode from the indanone scaffold of donepezil, potentially addressing the hepatotoxicity and gastrointestinal adverse effects that limit donepezil's clinical utility [1].

Physicochemical SAR Studies: Quantifying the Impact of O-Benzyl Substitution on Membrane Permeability and Metabolic Stability

CAS 338749-26-1 (predicted LogP ~4.5–5.2, MW 401.5) and the parent ketone (LogP 3.2, MW 296.3) form an ideal matched molecular pair for quantifying the functional consequences of O-benzyloxime substitution. Parallel Caco-2 permeability assays, microsomal stability assessments (human and mouse liver microsomes), and plasma protein binding measurements will directly translate the predicted LogP difference into measured ADME parameters [1]. Inclusion of the free oxime (estimated LogP ~2.3–2.8) and the 2,4-dichlorobenzoate ester analog (LogP 6.5) as additional reference points will enable construction of a complete lipophilicity-permeability-stability relationship across the LogP range of 2.3–6.5 [2].

Polypharmacology Selectivity Profiling Across the HTS-Validated Target Panel

The parent ketone's confirmed activity against RGS4, OPRM1, ADAM17, CHRM1, and the UPR pathway provides a pre-validated HTS roadmap for selectivity profiling [1]. CAS 338749-26-1 should be screened against this same five-target panel in dose-response format (IC₅₀ determination) to quantify how the O-benzyloxime modification shifts target engagement. Parallel testing of the O-isopropyloxime and O-(4-methoxybenzyl)oxime analogs will generate a comprehensive O-substituent selectivity matrix, enabling rational selection of the optimal oxime ether for each individual target. Special attention should be paid to CHRM1 vs. AChE selectivity, as these targets are co-expressed in cholinergic neurons and their differential modulation is critical for avoiding cholinergic side effects [2].

Computational Docking and Pharmacophore Modeling Using the Z-Configured O-Benzyloxime as a Conformational Anchor

The defined Z-configuration (cis-) of the O-benzyloxime group in CAS 338749-26-1, combined with the conformationally restricted cyclopropyl ring, provides a geometrically well-defined pharmacophore for molecular docking simulations [1]. Researchers can dock the compound into AChE crystal structures co-crystallized with donepezil (PDB: 1EVE, 4EY7) to predict the binding mode and identify key interactions differentiating the benzodioxole-cyclopropyl scaffold from the indanone-based inhibitor. The fixed geometry reduces the conformational sampling problem inherent in flexible oxime ethers, improving the reliability of docking scores and enabling more accurate virtual screening for novel AChE inhibitors based on the benzodioxole pharmacophore [2].

Quote Request

Request a Quote for [2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-benzyloxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.